Specific Scientific Field: Neuroscience and Geriatrics
Summary of the Application: Bexarotene, a retinoid X receptor agonist, has been found to improve cognition in murine models of Alzheimer’s disease (AD). It has been used to evaluate the effects on pathological and electrophysiological changes in very old triple transgenic AD mice (3xTg-AD mice) .
Methods of Application: 24-month-old 3xTg-AD mice were treated with bexarotene (100 mg/kg/day for 30 days). The Morris water maze was used to evaluate spatial memory; immunofluorescence and confocal microscopy were used to evaluate pathological changes; and in vivo electrophysiological recordings were used to evaluate basal transmission and plasticity in the commissural CA3-CA1 pathway .
Results or Outcomes: In addition to cognitive improvement, bexarotene-treated 3xTg-AD mice were found to have reductions of astrogliosis and reactive microglia both in cortex and hippocampus; increased ApoE expression restricted to CA1; increased number of cells co-labeled with ApoE and NeuN; recovery of NeuN expression, suggesting neuronal protection; and, recovery of basal synaptic transmission and synaptic plasticity .
Specific Scientific Field: Pharmaceutical Sciences
Summary of the Application: A selective and sensitive liquid chromatography-mass spectrometry method to quantitate bexarotene in K 2 EDTA human plasma over the concentration range 1.0440 to 351.9320 ng/mL was successfully validated .
Methods of Application: The method was validated with respect to system suitability, linearity, accuracy, precision, matrix effect, auto sampler carryover test, and recovery. Linearity was found to be 1.04 to 351.93 μg/mL .
Results or Outcomes: The mean percentage recovery was found to be 95.72%. This method is suitable for sample analysis to support bioequivalence/bioavailability and/or pharmacokinetic studies involving formulations of bexarotene .
Bexarotene is a synthetic retinoid and an antineoplastic agent primarily used in the treatment of cutaneous T-cell lymphoma. It is marketed under the brand name Targretin. As a third-generation retinoid, it selectively activates retinoid X receptors (RXRs), which play a crucial role in regulating cellular differentiation, apoptosis, and metabolism. Unlike other retinoids that primarily target retinoic acid receptors, bexarotene's unique mechanism allows it to induce cell differentiation and apoptosis while preventing drug resistance in cancer cells .
Bexarotene's primary mechanism of action involves selective activation of retinoid X receptors (RXRs) []. These receptors are a class of nuclear proteins that regulate gene expression. Unlike other retinoids that target retinoic acid receptors (RARs), Bexarotene specifically binds to RXRs, leading to distinct cellular effects []. Bexarotene's activation of RXRs is believed to induce cell differentiation (maturation) and apoptosis (programmed cell death) in cancer cells, ultimately inhibiting their growth and spread.
Bexarotene can cause a variety of side effects, including dry skin, hyperlipidemia (high blood fat levels), and hypothyroidism (underactive thyroid). It is also teratogenic, meaning it can cause birth defects, and should not be used by pregnant women. Bexarotene is metabolized by the liver and may interact with other medications metabolized by the same enzymes, so caution is advised for patients taking other medications [].
Bexarotene's chemical formula is C24H28O2, with a molar mass of approximately 348.486 g/mol. The compound undergoes metabolic reactions primarily through the cytochrome P450 3A4 enzyme pathway, leading to various metabolites. Its elimination half-life is about seven hours, with less than 1% excreted unchanged in urine; most is eliminated via the hepatobiliary system . Bexarotene's interactions with other substances can alter its plasma concentration, particularly when combined with CYP3A4 inhibitors or inducers .
Bexarotene exhibits significant biological activity by activating RXR subtypes (RXRα, RXRβ, RXRγ). This activation leads to the modulation of gene expression involved in cellular processes like differentiation and proliferation. In vitro studies have demonstrated its ability to inhibit tumor cell growth and induce regression in various cancer models. Additionally, bexarotene has anti-angiogenic properties and can inhibit cancer metastasis .
The synthesis of bexarotene typically involves multi-step organic reactions that include the formation of key intermediates followed by cyclization and functional group modifications. Specific methods may vary in literature but generally include:
Bexarotene is primarily utilized in oncology for treating cutaneous T-cell lymphoma, particularly in patients who have not responded to other therapies. Its unique mechanism allows it to be effective across various stages of the disease. Additionally, research is ongoing into its potential applications in other cancers and neurodegenerative diseases due to its ability to modulate RXR activity .
Bexarotene has been shown to interact with various drugs due to its metabolism via CYP3A4. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) can increase plasma concentrations of bexarotene, while inducers (e.g., rifampicin) may decrease its effectiveness. Notably, grapefruit juice can also elevate its plasma levels, potentially altering therapeutic outcomes. These interactions necessitate careful monitoring when prescribing bexarotene alongside other medications .
Bexarotene belongs to a class of retinoids that includes several similar compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Primary Use | Unique Features |
---|---|---|---|
Tretinoin | Activates retinoic acid receptors | Acne treatment | Primarily targets skin conditions |
Isotretinoin | Similar to tretinoin | Severe acne | Used for cystic acne; significant side effects |
Adapalene | Selective RAR activation | Acne treatment | Less irritating than tretinoin |
Fenretinide | Retinoid-like activity | Cancer treatment | Used in clinical trials for breast cancer |
Bexarotene | Selectively activates RXRs | Cutaneous T-cell lymphoma | Unique for RXR selectivity and anti-cancer effects |
Bexarotene's distinct mechanism of selectively activating RXRs rather than retinoic acid receptors differentiates it from other compounds in its class, making it particularly effective against certain cancers while minimizing some side effects associated with traditional retinoids .
Irritant;Health Hazard